1,5-Dibromo-2-fluoro-4-methylbenzene 1,5-Dibromo-2-fluoro-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 93765-84-5
VCID: VC3912027
InChI: InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1Br)Br)F
Molecular Formula: C7H5Br2F
Molecular Weight: 267.92 g/mol

1,5-Dibromo-2-fluoro-4-methylbenzene

CAS No.: 93765-84-5

Cat. No.: VC3912027

Molecular Formula: C7H5Br2F

Molecular Weight: 267.92 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dibromo-2-fluoro-4-methylbenzene - 93765-84-5

Specification

CAS No. 93765-84-5
Molecular Formula C7H5Br2F
Molecular Weight 267.92 g/mol
IUPAC Name 1,5-dibromo-2-fluoro-4-methylbenzene
Standard InChI InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Standard InChI Key ZLDSERFKDDAPER-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)Br)F
Canonical SMILES CC1=CC(=C(C=C1Br)Br)F

Introduction

1,5-Dibromo-2-fluoro-4-methylbenzene is a halogenated organic compound with the molecular formula C7H5Br2F. It is also known by its CAS number, 93765-84-5, and other synonyms such as 2,4-Dibromo-5-fluorotoluene . This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a methyl group. The presence of these halogen atoms significantly influences its chemical behavior and potential applications.

Chemical Reactivity

Halogenated compounds like 1,5-Dibromo-2-fluoro-4-methylbenzene are generally reactive due to the presence of bromine and fluorine atoms, which can participate in various chemical reactions such as substitution and addition reactions.

Safety and Handling

Safety data sheets for 1,5-Dibromo-2-fluoro-4-methylbenzene indicate that it should be handled with caution due to potential hazards. The compound is classified under certain hazard statements, but detailed safety information is limited .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,5-Dibromo-2-fluoro-4-methylbenzeneC7H5Br2FContains a methyl group and two bromine atoms with one fluorine atom.
1,4-Dibromo-2-fluoro-5-methylbenzeneC7H5Br2FSimilar structure but with different positioning of the methyl group.
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzeneC8H5Br2F2Includes a fluoromethyl group, enhancing reactivity and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator